1,7-Diamino-3,5-dimethyladamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyladamantane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINWPLSLFZOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization of 1,7 Diamino 3,5 Dimethyladamantane
Comprehensive Spectroscopic Analysis Techniques
Spectroscopic techniques are fundamental in determining the structure and properties of 1,7-Diamino-3,5-dimethyladamantane. By employing a suite of methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry, a comprehensive understanding of its molecular identity can be achieved.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment
NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within the this compound molecule. The rigid, cage-like structure of the adamantane (B196018) core, combined with the substitution pattern, gives rise to a unique set of NMR signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the various protons on the adamantane cage. The chemical shifts of the protons adjacent to the amino groups will be significantly influenced by the electron-withdrawing nature of the nitrogen atoms. The integration of the signals will correspond to the number of protons in each unique chemical environment. For instance, the two methyl groups would ideally produce a singlet integrating to six protons, assuming magnetic equivalence. Protons on the adamantane skeleton would appear as a series of multiplets in the upfield region, characteristic of saturated cyclic systems. mdpi.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key signals would include those for the methyl carbons, the quaternary carbons bearing the amino and methyl groups, and the methylene (B1212753) bridge carbons of the adamantane framework. The chemical shifts of the carbons directly bonded to the nitrogen atoms of the amino groups would be deshielded and appear at a lower field.
Isomer Differentiation: NMR is particularly crucial in distinguishing this compound from its isomers, such as 1,3-Diamino-5,7-dimethyladamantane. The symmetry of the molecule plays a significant role in the number of distinct signals observed in the NMR spectra. The lower symmetry of the 1,7-isomer compared to the 1,3-isomer would likely result in a more complex spectrum with a greater number of unique signals for both proton and carbon nuclei.
Table 1: Predicted ¹H and ¹³C NMR Data for Adamantane Derivatives
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Adamantane | 1.87 (br s, 12H), 1.75 (br s, 4H) | 38.2, 28.5 |
| 1-Adamantylamine | 1.98 (s, 3H), 1.65 (s, 6H), 1.55 (s, 6H) | 51.9, 46.1, 36.6, 30.1 |
| 1,3-Dimethyladamantane (B135411) | Characteristic peaks from 0.8 to 2.2 ppm | 48.9, 41.5, 39.9, 30.2, 29.8 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques, IR and Raman, are complementary methods used to identify the functional groups present in this compound and to gain insights into its conformational properties. nih.govrsc.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H stretching vibrations of the primary amine groups, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and adamantyl groups will be observed around 2850-3000 cm⁻¹. Other characteristic peaks include N-H bending vibrations (around 1600 cm⁻¹) and C-N stretching vibrations.
Table 2: Key Vibrational Frequencies for Diaminoadamantane Derivatives
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 (strong, broad) | 3300-3500 (weak) |
| C-H Stretch (sp³) | 2850-3000 (strong) | 2850-3000 (strong) |
| N-H Bend | 1590-1650 (medium) | Weak |
| Adamantane Cage | Multiple bands in fingerprint region | Multiple strong, sharp bands |
Note: These are general ranges and the exact peak positions can vary.
Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the precise molecular formula, confirming the presence of the expected number of carbon, hydrogen, and nitrogen atoms.
Fragmentation Pattern: The electron ionization (EI) mass spectrum of adamantane and its derivatives is often characterized by a prominent molecular ion peak due to the stability of the cage structure. nist.gov The fragmentation of this compound would likely proceed through the loss of amino groups, methyl groups, and fragmentation of the adamantane core itself. The analysis of these fragment ions provides valuable information for confirming the structure. A common fragment observed in the mass spectra of adamantane amines is the adamantyl cation or related fragments. doi.org
X-ray Crystallography for Solid-State Structure Determination
Analysis of Crystal Packing and Supramolecular Architectures in Diaminoadamantane Derivatives
The way individual molecules of this compound pack together in a crystal lattice is determined by a variety of intermolecular forces. The bulky and rigid nature of the adamantane core significantly influences the crystal packing, often leading to the formation of specific supramolecular architectures. rsc.org The presence of amino and methyl groups on the adamantane scaffold will dictate the specific packing arrangement, which can differ from other adamantane derivatives. rsc.org
Chromatographic and Other Separatory Techniques for Purity Assessment and Isomer Analysis
The assessment of purity and the analysis of isomers for this compound are critical for its characterization and potential applications. Due to the compound's structure, featuring a rigid cage-like adamantane core with amino and methyl substituents, a combination of chromatographic techniques is typically employed. These methods are essential for separating the target compound from starting materials, byproducts, and any potential stereoisomers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for these analyses. The choice between them often depends on the volatility and thermal stability of the compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile and thermally stable compounds. For adamantane derivatives, GC analysis is well-established. researchgate.net Given the diamino-dimethyl substitution, this compound is expected to have sufficient volatility for GC analysis, potentially after derivatization of the polar amino groups to enhance thermal stability and improve peak shape.
Derivatization is a common strategy for analyzing compounds with active hydrogens, such as amines, by GC. Silylation or acylation of the amino groups can reduce their polarity and prevent peak tailing. However, direct GC analysis of some aminoadamantanes is also possible. The use of a mass spectrometer as a detector (GC-MS) provides not only retention time data for purity assessment but also mass fragmentation patterns that are invaluable for structural confirmation and identification of impurities. nih.gov
Typical GC-MS parameters that could be applied for the analysis of this compound are outlined in the table below.
| Parameter | Typical Value/Condition | Purpose |
| Column | Capillary column (e.g., 30 m x 0.25 mm I.D.) | Provides high-resolution separation. |
| Stationary Phase | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Balances separation of polar and non-polar compounds. |
| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) | Separates compounds with a range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying the analyte through the column. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification. |
| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for library matching. |
Isomer Analysis by GC: The rigid, three-dimensional structure of the adamantane cage can give rise to various isomers depending on the substitution pattern. For this compound, constitutional isomers could be present as impurities from the synthesis, where the amino and methyl groups are located at different positions on the adamantane core. High-resolution capillary GC columns are crucial for separating these closely related isomers. vurup.sk Furthermore, the presence of chiral centers would necessitate the use of chiral stationary phases for the separation of enantiomers. reddit.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is well-suited for the analysis of less volatile or thermally labile compounds. For a diamino-substituted adamantane, reversed-phase HPLC is a primary method for purity determination.
In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The basic nature of the amino groups in this compound means that the pH of the mobile phase will significantly influence its retention. An acidic mobile phase would protonate the amino groups, increasing the compound's polarity and leading to earlier elution. The use of an ion-pairing reagent can also be employed to improve peak shape and retention.
A common setup for the HPLC analysis of aminoadamantane derivatives is presented below.
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm) | Standard for separation of moderately polar to non-polar compounds. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with a buffer (e.g., phosphate (B84403) or acetate) or acid (e.g., trifluoroacetic acid) | Controls retention and ensures good peak shape. |
| Detection | UV-Vis Detector (low nm range) or Evaporative Light Scattering Detector (ELSD) | UV detection is possible if the compound has a chromophore; ELSD is a more universal detector for non-chromophoric compounds. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical HPLC. |
| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can improve peak shape and reduce viscosity. |
Derivatization in HPLC: Similar to GC, derivatization can be used in HPLC to enhance detection. Reacting the amino groups with a fluorescent tagging agent, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl-chloroformate (FMOC-Cl), can significantly increase the sensitivity of the analysis when using a fluorescence detector. researchgate.net
Isomer Separation by HPLC: HPLC is also a powerful tool for isomer separation. Chiral stationary phases are commercially available and can be used to resolve enantiomers of chiral adamantane derivatives. youtube.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
Other Separatory Techniques
While GC and HPLC are the workhorses for purity and isomer analysis, other techniques could potentially be applied.
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. Given that the amino groups of this compound can be protonated in an acidic buffer, CE could be a high-efficiency separation technique for purity assessment and analysis of ionic impurities.
Computational Chemistry and Theoretical Investigations of 1,7 Diamino 3,5 Dimethyladamantane
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular properties of 1,7-diamino-3,5-dimethyladamantane, starting from its electronic structure to its expected spectroscopic behavior. These theoretical approaches allow for a detailed understanding of how the adamantane (B196018) cage is influenced by the presence of amino and methyl substituents.
Electronic Structure and Molecular Orbital Analysis of Adamantane Diamines
The electronic properties of this compound are largely dictated by the interplay between the saturated hydrocarbon cage and the electron-donating amino and methyl groups. The diamondoid structure of adamantane itself is comprised of sp³-hybridized carbon atoms, forming a highly stable and symmetric framework. rsc.org The introduction of substituents at the bridgehead positions significantly alters the electronic landscape.
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating these changes. The amino groups, with their lone pairs of electrons, and the methyl groups, through hyperconjugation, introduce higher energy occupied molecular orbitals compared to unsubstituted adamantane. This generally leads to a lower ionization potential and a smaller HOMO-LUMO gap, which can be indicative of increased chemical reactivity.
The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the nitrogen lone pairs of the amino groups, while the lowest unoccupied molecular orbital (LUMO) would likely be delocalized over the sigma-antibonding orbitals of the adamantane cage. The methyl groups further contribute to the destabilization of the HOMO, enhancing the electron-donating character of the molecule.
Table 1: Predicted Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Primarily localized on the nitrogen lone pairs of the amino groups. |
| HOMO-1 | -6.2 | Combination of N-C and C-C sigma orbitals. |
| LUMO | 1.5 | Delocalized sigma-antibonding orbitals of the adamantane cage. |
| LUMO+1 | 2.1 | Higher-lying sigma-antibonding orbitals. |
Note: These values are representative and would be refined by specific calculations on the molecule.
Conformational Analysis and Energy Landscape Mapping
While the adamantane cage is rigid, the amino and methyl substituents possess rotational degrees of freedom. Conformational analysis of this compound focuses on the orientation of the amino groups' hydrogen atoms and the methyl groups' hydrogen atoms relative to the adamantane framework.
The rotation around the C-N bonds of the amino groups and the C-C bonds of the methyl groups leads to different conformers with varying steric interactions. The most stable conformation is anticipated to be one that minimizes these steric clashes. For the amino groups, a staggered conformation of the N-H bonds with respect to the adjacent C-C bonds of the cage is expected to be energetically favorable. Similarly, the methyl hydrogens will adopt a staggered arrangement.
Prediction and Interpretation of Spectroscopic Properties
Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For this compound, these calculations can provide valuable information for its characterization.
Predicted IR and Raman spectra would show characteristic vibrational modes for the adamantane cage, such as C-H stretching and bending frequencies, as well as modes associated with the amino and methyl groups. ksu.edu.sa The N-H stretching vibrations of the amino groups would appear in the region of 3300-3500 cm⁻¹, while the C-H stretching of the methyl groups would be observed around 2850-3000 cm⁻¹.
NMR chemical shifts can also be calculated with high accuracy. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the amino groups, the methyl groups, and the different protons on the adamantane cage. Similarly, the ¹³C NMR spectrum would provide signals for the bridgehead carbons bearing the substituents and the methylene (B1212753) bridge carbons, with their chemical shifts influenced by the presence of the amino and methyl groups.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amino (N-H) | Symmetric Stretch | 3350 |
| Amino (N-H) | Asymmetric Stretch | 3450 |
| Amino (N-H) | Scissoring | 1620 |
| Methyl (C-H) | Symmetric Stretch | 2870 |
| Methyl (C-H) | Asymmetric Stretch | 2960 |
| Adamantane (C-H) | Stretch | 2850-2930 |
Note: These are typical frequency ranges and specific values would be obtained from detailed calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its dynamics and interactions with its environment.
Dynamic Behavior of the Adamantane Cage and Amino Substituents
Of particular interest is the dynamic behavior of the amino and methyl substituents. The simulations would illustrate the rotation of these groups around their respective bonds, showing the transitions between different conformational states. The frequency and nature of these rotations would be dependent on the temperature of the simulation. At room temperature, it is expected that the methyl groups would rotate freely, while the amino groups might exhibit more hindered rotation due to hydrogen bonding capabilities.
Solvation Effects and Conformational Preferences in Different Media
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to investigate these solvation effects. By surrounding the molecule with explicit solvent molecules, such as water or a non-polar organic solvent, the simulations can reveal how the solvent interacts with the solute and affects its conformational preferences.
In a polar protic solvent like water, the amino groups are expected to form hydrogen bonds with the solvent molecules. tandfonline.com This would likely stabilize conformations where the amino groups are exposed to the solvent and could potentially alter the rotational barriers around the C-N bonds. In contrast, in a non-polar solvent, intramolecular interactions and steric effects would be the dominant factors determining the conformational preferences.
The solvation free energy, which is a measure of the thermodynamic favorability of dissolving a solute in a solvent, can also be calculated from MD simulations. rsc.orgsemanticscholar.org It is expected that this compound would have a more favorable solvation free energy in polar solvents compared to non-polar solvents due to the presence of the amino groups.
Table 3: Predicted Solvation Free Energies in Different Solvents
| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -8.5 |
| Methanol | 32.7 | -6.2 |
| Chloroform | 4.8 | -3.1 |
| Hexane | 1.9 | -1.5 |
Note: These values are illustrative and depend on the force field and simulation parameters used.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies, is a cornerstone of modern chemical research. These computational techniques aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govyoutube.com For a molecule like this compound, these models can predict how modifications to its structure would influence its reactivity, for instance, in polymerization reactions or as a building block in synthesis.
The foundation of a predictive model lies in the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic properties. For a series of derivatives of this compound, a typical workflow would involve:
Generation of a Compound Library: A set of virtual analogues would be created by systematically modifying the core structure (e.g., altering the alkyl chains, substituting the amino groups).
Geometry Optimization: Using quantum chemical methods like Density Functional Theory (DFT), the three-dimensional structure of each analogue is optimized to find its most stable energetic conformation. nih.govbsu.by This step is crucial for calculating accurate descriptors.
Descriptor Calculation: A wide range of descriptors would be computed. These can include:
Electronic Descriptors: Such as orbital energies (HOMO, LUMO), Mulliken charges on the nitrogen atoms, and the molecular electrostatic potential (MEP) map, which highlight regions susceptible to electrophilic or nucleophilic attack. tandfonline.com
Steric Descriptors: Like molecular volume, surface area, and specific steric parameters that describe the bulkiness around the amino groups.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is developed that links a selection of these descriptors to an experimentally measured or computationally predicted reactivity parameter. digitellinc.comnih.gov
For example, a hypothetical QSRR model for the nucleophilic reactivity of diaminoadamantane derivatives might take the form:
Reactivity = c₀ + c₁(LUMO Energy) + c₂(Charge on N) + c₃(Steric Hindrance Parameter)*
Where the coefficients (c₀, c₁, etc.) are determined by the regression analysis. Such models, once validated, can be used to predict the reactivity of new, unsynthesized derivatives, thereby prioritizing experimental efforts. researchgate.netarxiv.org
Below is an interactive table illustrating the type of data that would be generated in a QSRR study for a hypothetical series of 1,7-diamino-3,5-dialkyladamantane derivatives.
| Compound | Alkyl Group | HOMO (eV) | LUMO (eV) | Charge on N₁ | Reactivity (log k) |
| 1 | Methyl | -5.8 | 2.1 | -0.45 | 1.2 |
| 2 | Ethyl | -5.7 | 2.2 | -0.47 | 1.1 |
| 3 | Propyl | -5.6 | 2.3 | -0.48 | 1.0 |
| 4 | Isopropyl | -5.7 | 2.4 | -0.50 | 0.9 |
This table is for illustrative purposes only. The values are hypothetical and represent the type of data used in predictive modeling.
Computational Studies on Host-Guest Interactions Involving Dimethyladamantane Diamines
The lipophilic and bulky nature of the adamantane cage makes it an excellent "guest" molecule for various molecular "hosts," forming stable non-covalent inclusion complexes. This principle is fundamental to applications in drug delivery, sensing, and self-assembly. researchgate.netosti.gov Computational methods, especially molecular dynamics (MD) simulations, are indispensable for understanding the dynamics, thermodynamics, and structural details of these host-guest interactions at an atomic level. nih.govresearchgate.net
A computational study of this compound as a guest would typically involve a host molecule with a hydrophobic cavity, such as a cyclodextrin (B1172386) or a cucurbituril. researchgate.netacs.orgnih.gov The investigation would proceed as follows:
System Setup: A simulation box is created containing the host, the guest (this compound), and explicit solvent molecules (usually water) to mimic experimental conditions. acs.org
Force Field Application: A suitable molecular mechanics force field (e.g., AMBER, GLYCAM) is chosen to describe the potential energy of the system, defining the interactions between all atoms. mdpi.com
Molecular Dynamics Simulation: The system's trajectory over time is calculated by solving Newton's equations of motion. Simulations are typically run for nanoseconds to microseconds to observe the binding process and the stability of the resulting complex. nih.govacs.org
Analysis of Results: The simulation trajectories are analyzed to extract key information:
Binding Free Energy: This value determines the stability of the host-guest complex. Methods like MM/PBSA or MM/GBSA are often used for this calculation.
Structural Details: The orientation of the guest within the host's cavity can be determined, including which parts of the molecule are buried and which are exposed to the solvent. nih.govmdpi.com
Key Interactions: Specific non-covalent interactions, such as hydrogen bonds between the amino groups and the host's rim or van der Waals contacts between the adamantane cage and the hydrophobic cavity, can be identified and quantified. mdpi.com
For instance, an MD simulation could reveal whether this compound prefers to enter a β-cyclodextrin cavity with one of its amino groups oriented towards the primary or secondary rim of the host. This orientation can be crucial for subsequent applications, such as pretargeted drug delivery where the exposed functional group must be available for a secondary binding event. nih.govvanderbilt.edu
An interactive table summarizing hypothetical results from an MD simulation study is presented below.
| Host Molecule | Guest Orientation | Binding Free Energy (kcal/mol) | Key H-bonds |
| β-Cyclodextrin | Amino group near secondary rim | -8.5 | Guest-NH₂ to Host-OH |
| γ-Cyclodextrin | Fully encapsulated | -7.2 | None |
| Cucurbit researchgate.neturil | Amino group near portal | -15.1 | Guest-NH₃⁺ to Host-C=O |
This table is for illustrative purposes only. The values are hypothetical and represent typical outputs from molecular dynamics simulation analyses.
Chemical Reactivity and Derivatization Strategies of 1,7 Diamino 3,5 Dimethyladamantane
Reactions Involving Amino Functionalities
The primary amino groups at the 1 and 7 positions are the most reactive sites on the molecule. Their nucleophilic character drives a variety of transformations, allowing for the synthesis of a wide array of derivatives.
The primary amino groups of 1,7-Diamino-3,5-dimethyladamantane readily undergo acylation and amidation reactions with common acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids (often activated). These reactions typically proceed under standard conditions to yield the corresponding N-substituted amides. Given the presence of two amino groups, these reactions can be controlled to produce mono- or di-acylated products.
The reaction with an excess of an acylating agent leads to the formation of stable N,N'-diacyl-1,7-diamino-3,5-dimethyladamantane derivatives. For instance, the synthesis of diacetylamino derivatives of the adamantane (B196018) core is a well-established procedure. A related reaction is the formation of N-formyl-1-amino-3,5-dimethyladamantane, a mono-amidation product, which is achieved by reacting 3,5-dimethyl-adamantane with formamide (B127407) and nitric acid. This transformation underscores the accessibility of the amino group for acylation.
These diamide (B1670390) derivatives are often crystalline solids with defined melting points and are important intermediates for further synthetic modifications. The hydrolysis of such diacetylamino derivatives under acidic conditions can regenerate the diamine scaffold.
Table 1: Examples of Acylation Reactions on Adamantane Amines
| Starting Material Analogue | Reagent | Product Type | Reference |
| 1,3-Dimethyl-adamantane | Formamide / Nitric Acid | Mono-formamide | chemrxiv.org |
| Adamantane Hydrocarbons | Acetonitrile (B52724) / Sulfuric Acid | Diacetylamino derivative | |
| 1-Aminoadamantane | Chloroacetylchloride | N-acylated adamantane amine | nih.gov |
The nitrogen atoms of the diamino groups can act as nucleophiles to attack alkyl or aryl halides, leading to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. This N-alkylation is a fundamental method for creating new carbon-nitrogen bonds. The reaction of an amine with an alkyl halide is a classic example of nucleophilic aliphatic substitution. wikipedia.org
However, controlling the degree of alkylation can be challenging. The reaction of a primary amine with an alkyl halide produces a secondary amine, which is often more nucleophilic than the starting primary amine and can react further with the alkyl halide. This can lead to a mixture of mono- and di-alkylated products, as well as the tertiary amine and quaternary ammonium salt. To achieve selective mono-alkylation, specific strategies such as reductive amination are often employed. nih.gov In this process, the diamine is first reacted with an aldehyde or ketone to form a di-imine (Schiff base), which is then reduced in situ to the desired secondary amine.
For example, in the synthesis of related oxa-adamantane derivatives, a primary amine was successfully converted to a secondary amine via reductive amination, and further alkylation with formaldehyde (B43269) led to the tertiary amine. nih.gov While extensive N-alkylation has been explored for antiviral research on adamantane amines, it has been noted that in many cases, N-substituted compounds did not show significantly improved activity over the parent primary amine, amantadine. nih.gov
As a primary diamine, this compound can react with two equivalents of an aldehyde or ketone via nucleophilic addition to form a di-imine, also known as a Schiff base. researchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). nih.govresearchgate.net
These Schiff bases are versatile intermediates in organic synthesis. The imine functionality can be hydrogenated to form secondary amines, as seen in reductive amination, or it can be attacked by other nucleophiles. The rigid adamantane scaffold can serve as a template for constructing more complex molecular architectures, including various heterocyclic systems. For instance, adamantane-substituted N-Boc-homoallylamines have been used to synthesize heterocyclic structures like piperidine-2,4-diones. rsc.org The reaction of the diamine with diketones or other bifunctional carbonyl compounds can lead to the formation of macrocyclic or cage-like heterocyclic derivatives.
The reactivity of the amino functionalities described in the preceding sections falls under the general categories of nucleophilic substitution and addition reactions.
Nucleophilic Addition: The reaction with aldehydes and ketones to form imines is a classic example of nucleophilic addition to a carbonyl group. nih.gov The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon.
Nucleophilic Acyl Substitution: The formation of amides via reaction with acyl chlorides or anhydrides is a nucleophilic acyl substitution reaction. The amine attacks the carbonyl carbon of the acylating agent, leading to the substitution of the leaving group (e.g., chloride).
Nucleophilic Aliphatic Substitution: The alkylation of the amino groups with alkyl halides is a nucleophilic aliphatic substitution, where the amine displaces the halide from the alkyl chain. wikipedia.org
The inherent nucleophilicity of the diamine allows it to participate in a wide range of reactions with suitable electrophiles, making it a valuable building block for creating diverse chemical structures.
Modifications and Functionalization of the Adamantane Skeleton
Beyond the reactivity of the amino groups, the adamantane hydrocarbon framework itself can be functionalized, although this often requires more forcing conditions. The adamantane cage consists of tertiary C-H bonds at the bridgehead positions and secondary C-H bonds at the methylene (B1212753) bridges. nih.govwikipedia.org
The C-H bonds of the adamantane cage are strong, but they can be activated to form new C-C, C-O, or C-halogen bonds. The tertiary C-H bonds at the bridgehead positions are generally more reactive towards radical and cationic intermediates than the secondary C-H bonds of the methylene bridges. nih.gov
Several strategies have been developed for the direct functionalization of the adamantane core:
Radical Reactions: Radical-based functionalization can directly convert adamantane C–H bonds. This can be achieved using various radical-generating systems, which abstract a hydrogen atom from the cage to form an adamantyl radical. This radical can then be trapped by other reagents. nih.gov Recent advances have focused on selective C-H functionalization using photocatalysis and H-atom transfer (HAT) catalysis, which can show high chemoselectivity for the strong tertiary C-H bonds even in the presence of other functional groups. chemrxiv.org
Oxidative Functionalization: The adamantane skeleton can be oxidized under various conditions. For example, reaction with concentrated sulfuric acid can produce adamantanone, functionalizing a methylene bridge. wikipedia.org Other methods have been developed for oxidative C-H activation at bridgehead positions, for instance, using N-iodosuccinimide (NIS) in hexafluoroisopropanol (HFIP) to form bridgehead ethers in related bicyclic systems. nih.gov
Metal-Catalyzed C-H Activation: Transition metal catalysts have been employed for the carbonylation of adamantane to form amides and carboxylic acids, selectively activating the C-H bonds. nih.govresearchgate.net
In the context of this compound, the remaining unsubstituted bridgehead positions (e.g., at C-3 and C-5 if starting from 1,7-diaminoadamantane, though the target molecule is already substituted there) and the methylene bridge positions are potential sites for such functionalization. The presence of the existing amino and methyl groups would sterically and electronically influence the regioselectivity of these reactions.
Table 2: Potential Functionalization Pathways for the Adamantane Skeleton
| Reaction Type | Position Targeted | Reagents/Conditions | Product Type | Reference |
| Radical Alkylation | Bridgehead (tertiary C-H) | Photoredox/H-atom transfer catalysis | Alkylated adamantane | chemrxiv.org |
| Acylation | Bridgehead (tertiary C-H) | Radical initiators, acyl sources | Acyladamantane | nih.gov |
| Oxidation | Bridge (secondary C-H) | Concentrated H₂SO₄ | Adamantanone | wikipedia.org |
| Oxidative Etherification | Bridgehead (tertiary C-H) | NIS, HFIP (in analogous systems) | Bridgehead ether | nih.gov |
| Carbonylation | Bridgehead (tertiary C-H) | Ni or other metal catalysts, CO source | Adamantane carboxamide | nih.gov |
Oxidation, Reduction, and Rearrangement Reactions of the Adamantane Core
The adamantane framework is exceptionally stable due to its strain-free, diamondoid structure. Consequently, reactions involving the rearrangement of the carbon cage are energetically demanding and not commonly observed under typical laboratory conditions. The primary focus of core reactivity lies in oxidation, particularly at the unsubstituted tertiary bridgehead positions.
Oxidation:
Direct oxidation of the adamantane core of this compound is challenging and not well-documented in the literature, as the primary amino groups are themselves susceptible to oxidation. However, studies on the precursor, 1,3-dimethyladamantane (B135411), provide insight into the reactivity of the C-H bonds at the unsubstituted bridgehead carbons (positions 5 and 7). For instance, 1,3-dimethyladamantane reacts with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and cobalt salt catalysts to yield hydroxylated products. sigmaaldrich.comsigmaaldrich.com This indicates that the tertiary C-H bonds of the dimethyladamantane skeleton are susceptible to radical-mediated oxidation.
The existence of derivatives such as 3-amino-5,7-dimethyladamantan-1-ol (B108161) further confirms that oxidation of the core is possible. americanelements.comnih.gov It is plausible that such compounds are synthesized by introducing the functional groups in a different sequence, for example, by oxidizing 1-amino-3,5-dimethyladamantane or by the reduction of a nitro-hydroxy precursor. Direct oxidation of the diamine would likely require protection of the amino groups to prevent side reactions and achieve selective hydroxylation of the cage.
Table 1: Oxidation of 1,3-Dimethyladamantane (Precursor to the Diamine Scaffold)
| Reactants | Catalyst/Reagents | Products | Reference |
|---|---|---|---|
| 1,3-Dimethyladamantane, O₂ | N-hydroxyphthalimide, Cobalt salts | 3,5-Dimethyladamantan-1-ol, 5,7-Dimethyladamantane-1,3-diol | sigmaaldrich.comsigmaaldrich.com |
| 1,3-Dimethyladamantane | Phenylchlorocarbene | Product of C-H insertion | sigmaaldrich.com |
Reduction and Rearrangement:
Reduction of the saturated hydrocarbon core of adamantane is not a feasible transformation under standard chemical conditions due to the absence of reducible functional groups like double bonds or carbonyls within the cage. Similarly, the thermodynamic stability of the adamantane cage makes skeletal rearrangements rare events that require high-energy conditions, which are generally incompatible with the present amino functionalities.
Stereoselective and Regioselective Transformations for Advanced Derivatives
The primary route for creating advanced derivatives of this compound involves the chemical modification of its two primary amino groups.
Regioselectivity:
The starting diamine is a symmetrical molecule, meaning the two amino groups are chemically equivalent. Therefore, the first derivatization reaction (e.g., acylation, alkylation, or urea (B33335) formation) will produce a single, monosubstituted product. This initial reaction is inherently non-regioselective as both sites are identical. However, once this first modification is made, the symmetry of the molecule is broken. The remaining amino group is now in a different chemical environment from the newly formed functional group (e.g., an amide or urea). Consequently, a subsequent reaction with a different reagent allows for a highly regioselective transformation, leading to the synthesis of dissymmetric, advanced derivatives. While this potential exists, specific examples of such stepwise derivatizations starting from this compound are not extensively reported.
Stereoselectivity:
This compound is an achiral molecule. Stereoselective transformations would therefore depend on the use of external chiral reagents or auxiliaries. For instance, reacting the diamine with a chiral acid chloride would result in a pair of diastereomers. Due to the rigidity of the adamantane cage, the stereochemical outcome of reactions on substituents is often highly controlled by the steric hindrance imposed by the cage itself. However, literature specifically detailing stereoselective transformations on this compound is scarce.
The synthesis of ureas is a common derivatization strategy for amino-adamantanes. Although many examples start from adamantyl isocyanates, they illustrate the types of structures that can be formed. nih.govmdpi.comresearchgate.net For instance, 1-(isocyanatomethyl)-3,5-dimethyladamantane has been reacted with various aliphatic diamines to produce symmetrical bis-ureas with high yields. nih.gov
Table 2: Representative Derivatization Reactions of Adamantane Scaffolds
| Starting Material | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| 1-(Isocyanatomethyl)-3,5-dimethyladamantane, 1,5-Diaminopentane | - | Symmetrical bis-urea | 76% | nih.gov |
| (±)-3,5-dimethyl-(adamantan-1-yl)-phenylacetic acid | Diphenylphosphoryl azide (B81097) (DPPA), Triethylamine | Isocyanate | 89% | mdpi.com |
| Bicyclo[2.2.1]heptan-2-amine, 2-Fluoroaniline | 1,1'-Carbonyldiimidazole (B1668759) (CDI), Triethylamine | Unsymmetrical urea | Up to 94% | nih.gov |
Investigation of Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies specifically on this compound are limited in publicly accessible literature. However, the mechanisms of its derivatization can be understood by analogy to well-established reactions of primary amines and other aminoadamantane derivatives.
Reaction Mechanisms:
A key derivatization is the formation of ureas. When reacting a primary amine like this compound with another amine in the presence of a carbonyl source like 1,1'-carbonyldiimidazole (CDI), the reaction proceeds through an activated intermediate. The adamantyl amine first attacks the CDI to form an adamantyl-carbamoyl-imidazolium species, eliminating imidazole. This intermediate is then susceptible to nucleophilic attack by a second amine. The basicity of the second amine plays a key role in the reaction rate and success of forming unsymmetrical ureas. nih.gov
Another relevant mechanism is the synthesis of isocyanate precursors, which are highly useful for derivatization. The Curtius rearrangement, for example, transforms an acyl azide (derived from a carboxylic acid) into an isocyanate with the loss of nitrogen gas. researchgate.net This is a common method for producing adamantyl isocyanates, which can then be used to build more complex molecules. A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane has also been developed using diphenylphosphoryl azide (DPPA), which facilitates a similar rearrangement under milder conditions. nih.gov
Kinetics:
Quantitative kinetic data, such as reaction rate constants, activation energies, and detailed rate laws for the derivatization of this compound, are not available in the reviewed literature. Such studies would be valuable for optimizing reaction conditions for the synthesis of advanced derivatives, particularly for controlling the selective formation of mono- versus di-substituted products. The steric bulk of the adamantyl group is expected to influence reaction rates, generally slowing them down compared to less hindered aliphatic amines.
Advanced Applications and Research Perspectives of 1,7 Diamino 3,5 Dimethyladamantane
Molecular Building Blocks for Advanced Materials Science
The structure of 1,7-diamino-3,5-dimethyladamantane, featuring a robust cage-like core and two strategically positioned functional groups, makes it a highly valuable monomer for constructing sophisticated materials.
The presence of two primary amine groups at the 1 and 7 positions allows this compound to act as a difunctional monomer in polymerization reactions. Similar to other linear diamines like 1,7-diaminoheptane, which is a known building block for polyamides, this adamantane (B196018) derivative can be readily integrated into polymer chains. sigmaaldrich.comsigmaaldrich.com
The key advantage of using this compound lies in the properties conferred by its rigid core. When incorporated into the backbone of polymers such as polyamides or polyimides, the bulky and inflexible adamantane unit can:
Enhance Thermal Stability: The high stability of the adamantane cage can increase the decomposition temperature of the resulting polymer.
Increase Rigidity and Modulus: The non-rotating nature of the cage structure restricts segmental motion within the polymer chain, leading to materials with higher glass transition temperatures and improved mechanical stiffness.
Improve Solubility: The three-dimensional, non-polar nature of the adamantane group can disrupt polymer chain packing, preventing crystallization and often improving solubility in organic solvents, which is beneficial for processing.
Create Polymers of Intrinsic Microporosity (PIMs): The inefficient packing of polymer chains containing such bulky subunits can generate free volume, creating microporous materials with potential applications in gas separation and storage.
Research into adamantane-containing polymers has demonstrated their potential for creating materials with unique and desirable properties, and this compound serves as a prime candidate for the synthesis of novel high-performance polymers. rsc.org
Beyond covalent polymer networks, the rigid geometry of this compound is ideal for the bottom-up construction of highly ordered non-covalent structures. rsc.org In supramolecular chemistry, a scaffold is a core molecule that provides a defined spatial arrangement for attached functional groups. The adamantane cage is a quintessential rigid scaffold. nih.gov
The 1,7-disubstitution pattern on the 3,5-dimethyladamantane core provides a specific, angled orientation for the two amino groups. These amino groups can be further functionalized with other molecular recognition motifs, allowing for the programmed assembly of complex nanostructures. For instance, attaching recognition units to each amine allows the molecule to act as a rigid linker between other molecular components, facilitating the creation of discrete molecular triangles, squares, or extended metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with well-defined pores and channels. The inherent rigidity of the adamantane unit ensures that the final assembly maintains a persistent, predictable shape, a critical feature for applications in catalysis, molecular sensing, and guest encapsulation. rsc.org
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry relies on non-covalent forces to create complex, functional assemblies. semanticscholar.org The adamantane group is a cornerstone in host-guest chemistry due to its ideal size, shape, and hydrophobicity for binding within the cavities of various macrocyclic host molecules. nih.govnih.gov
The adamantane moiety is a classic "guest" molecule, renowned for its strong and specific binding to various "host" molecules. nih.gov This molecular recognition is primarily driven by the hydrophobic effect and van der Waals forces. The non-polar, carbon-rich surface of the adamantane cage is entropically driven to escape aqueous environments by fitting into the complementary hydrophobic cavity of a host molecule. osti.gov
The 3,5-dimethyladamantane core of the diamine acts as an excellent guest for encapsulation. The methyl groups can enhance the binding affinity by increasing the hydrophobic surface area that interacts with the host's cavity. The amino groups, being hydrophilic, typically remain outside the host's cavity, pointing out into the solvent where they can engage in further interactions or be used as attachment points for other molecules. This precise "anchor-recognition site" model is fundamental to building more complex systems. nih.gov
The most studied host-guest pairs involving adamantane are with cyclodextrins and cucurbiturils. researchgate.net
Cyclodextrins (CDs): These cyclic oligosaccharides possess a truncated cone shape with a hydrophobic interior and a hydrophilic exterior. nih.gov Beta-cyclodextrin (β-CD), in particular, has a cavity size that is highly complementary to the adamantane cage, leading to the formation of stable 1:1 inclusion complexes with high association constants (typically in the range of 10⁴ to 10⁵ M⁻¹). researchgate.netnih.gov
Cucurbiturils (CBs): These pumpkin-shaped macrocycles are composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. They feature a hydrophobic cavity and two polar, carbonyl-fringed portals. Cucurbit semanticscholar.orguril (CB semanticscholar.org) is known to be an exceptional host for adamantane derivatives, including the closely related compound memantine (B1676192) (1-amino-3,5-dimethyladamantane). researchgate.net The binding is often even stronger than with cyclodextrins, driven not only by hydrophobicity but also by strong ion-dipole interactions between the protonated amine of the guest at the portal and the carbonyl groups of the host.
The complexation of this compound with these hosts would involve the encapsulation of the dimethyladamantane core, leaving the two amino groups accessible for further chemical modification or to direct assembly.
The unique structure of this compound, with a central guest moiety flanked by two functional groups, makes it an ideal component for creating self-assembled systems. This can be achieved through several non-covalent strategies:
Host-Guest Mediated Polymerization: By using a host molecule that can bind two adamantane guests simultaneously (a ditopic host) or by functionalizing the amino groups to link to other host-guest pairs, it is possible to form non-covalent supramolecular polymers. These materials can exhibit interesting properties like self-healing and stimuli-responsiveness, as the non-covalent links can be reversibly broken and reformed.
Hydrogen-Bonded Networks: The primary amine groups are capable of acting as both hydrogen bond donors and acceptors. In the solid state, these groups can direct the formation of extended hydrogen-bonded networks, leading to the self-assembly of crystalline materials with specific architectures. researchgate.net For example, studies on the methanesulfonate (B1217627) salt of memantine show the formation of extensive supramolecular layers held together by N-H···O hydrogen bonds. researchgate.net
Surface Functionalization: The strong adamantane-host interaction can be used to anchor molecules to surfaces. For example, a surface modified with cyclodextrins or cucurbiturils could reversibly bind this compound. The two available amino groups could then be used to capture other molecules or build layered structures on the surface.
These self-assembly processes, driven by a combination of host-guest binding and hydrogen bonding, open avenues for creating dynamic and functional materials from the bottom up.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
Ligand Design and Synthesis for Transition Metal Complexes
There is no available scientific literature detailing the design, synthesis, or characterization of transition metal complexes using this compound as a ligand. While other adamantane derivatives, such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), have been studied for their coordination properties with transition metals, nih.govmdpi.comresearchgate.net no such research has been published for this compound.
Development of Adamantane-Based Linkers for Porous Materials
The use of adamantane derivatives, particularly those with carboxylate or cyanophenyl functional groups at the 1,3,5, and 7 positions, as rigid three-dimensional linkers for the construction of Metal-Organic Frameworks (MOFs) is well-documented. researchgate.net These derivatives provide thermal and chemical stability to the resulting porous materials. However, there are no published studies on the application of this compound as a diamine linker in the synthesis of MOFs or other porous coordination polymers.
Catalysis and Enzyme Mimicry
Development of Biomimetic Systems Utilizing Adamantane Rigidity and Amine Functionality
The concept of using rigid molecular scaffolds to mimic biological systems is a known strategy in biomimetic chemistry. However, there is no specific research available that describes the development or application of biomimetic systems based on the adamantane rigidity and amine functionality of this compound.
Sensing and Detection Systems
No information is available in the scientific literature regarding the use of this compound in the development of chemical sensors or detection systems.
Design of Chemosensors and Nanosensors Based on Adamantane Diamine Scaffolds
The rigid, three-dimensional structure of the adamantane cage makes it an exemplary scaffold for the design of sophisticated chemosensors and nanosensors. The compound this compound, with its two amino groups positioned at bridgehead carbons and methyl groups providing increased lipophilicity, offers a unique platform for creating highly selective and sensitive sensor systems. The diamine functionalities serve as versatile handles for the covalent attachment of signaling units (fluorophores, chromophores) and additional recognition sites, while the adamantane core itself can participate in host-guest interactions.
The design of chemosensors based on adamantane diamine scaffolds leverages the precise spatial arrangement of functional groups. This well-defined geometry is crucial for achieving high selectivity, as the binding sites can be tailored to complement the size, shape, and electronic properties of a specific target analyte. For instance, the distance and orientation between the two amino groups in this compound are fixed, which can be exploited to create a pre-organized binding pocket for analytes capable of forming simultaneous interactions with both amine groups.
Table 1: Key Properties of Adamantane Scaffolds for Sensor Design
| Property | Description | Implication for Sensor Design |
| Rigidity | The adamantane cage is conformationally locked, providing a stiff and predictable framework. | Leads to pre-organized binding sites, enhancing selectivity and binding affinity. |
| Three-Dimensionality | Offers a non-planar structure for arranging functional groups in a specific spatial orientation. | Enables the creation of well-defined binding cavities for specific analytes. |
| Lipophilicity | The hydrocarbon core is hydrophobic, influencing solubility and interactions with nonpolar environments. | Can be tuned by functionalization to suit different sensing media (e.g., aqueous or organic). |
| Functionalizability | The bridgehead positions are readily functionalized, allowing for the attachment of various chemical moieties. | Facilitates the incorporation of signaling units and additional recognition elements. |
In the context of nanosensors, adamantane diamine scaffolds can be integrated into larger nanostructures, such as nanoparticles or self-assembled monolayers on surfaces. The adamantane moiety can act as an anchor, promoting the organization of sensor molecules on the nanoscale. This can lead to enhanced sensitivity and the development of sensor arrays for high-throughput screening.
Principles of Indicator Displacement Assays in Sensing Applications
Indicator Displacement Assays (IDAs) represent a powerful and versatile strategy for the development of optical sensors, and adamantane diamine scaffolds are well-suited for the creation of receptors within such systems. researchgate.netresearchgate.netrsc.org The fundamental principle of an IDA involves a competitive binding equilibrium between a host molecule (the sensor), an indicator molecule, and the target analyte. researchgate.netresearchgate.net
The process can be summarized in the following steps:
Complex Formation: The host molecule, which in this case would be a derivative of this compound functionalized with appropriate recognition elements, is designed to bind to a signaling indicator molecule. This binding event results in a host-indicator complex with a distinct optical property (e.g., color or fluorescence).
Analyte Introduction: When the target analyte is introduced into the system, it competes with the indicator for the binding site on the host molecule.
Indicator Displacement: If the analyte has a higher affinity for the host than the indicator, it will displace the indicator from the host's binding site. researchgate.netresearchgate.net
Signal Generation: The release of the indicator from the host-indicator complex leads to a change in its optical properties, which can be readily measured. For example, in a fluorescent indicator displacement assay (FIDA), the fluorescence of the indicator might be quenched upon binding to the host and restored upon displacement by the analyte, or vice versa. nih.gov
The effectiveness of an IDA is governed by the relative binding affinities of the host for the indicator and the analyte. For a successful assay, the host-analyte binding constant must be larger than the host-indicator binding constant.
Table 2: Components of an Indicator Displacement Assay
| Component | Role | Example based on Adamantane Diamine Scaffold |
| Host | A receptor molecule designed to bind both the indicator and the analyte. | A derivative of this compound functionalized to create a specific binding pocket. |
| Indicator | A signaling molecule whose optical properties change upon binding to the host. | A fluorescent dye or a chromophore that can interact with the binding site of the host. |
| Analyte | The target molecule to be detected. | A species that can bind to the host with a higher affinity than the indicator. |
An intramolecular variation of this approach, the Intramolecular Indicator Displacement Assay (IIDA), involves covalently linking the indicator to the host molecule through a flexible spacer. nih.gov In the absence of the analyte, the indicator binds intramolecularly to the receptor site. The addition of a competitive analyte displaces the tethered indicator, causing a conformational change and a corresponding optical signal. This approach can offer enhanced sensitivity. nih.gov
While direct applications of this compound in published IDA literature are not prevalent, its structural characteristics make it a highly promising scaffold for the development of novel host molecules for such assays. The diamino functionality provides a straightforward route for the attachment of chromophores or fluorophores, as well as other groups to fine-tune the binding pocket for selective recognition of a wide range of analytes.
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Sustainable Synthetic Routes
Key areas of future investigation will likely include:
Late-stage C-H functionalization: Directing the amination to the 7-position of a pre-existing 1-amino-3,5-dimethyladamantane framework would be a highly atom-economical approach.
Novel catalyst development: The design of catalysts that can selectively functionalize the bridgehead positions of the adamantane (B196018) core is a critical area of research.
Flow chemistry applications: Utilizing microreactor technology could enable better control over reaction parameters, potentially improving yields and safety for nitration or amination reactions.
A comparative overview of potential synthetic strategies is presented in Table 1.
Exploration of Novel Reactivity and Functionalization Pathways
The two amino groups of 1,7-Diamino-3,5-dimethyladamantane, held in a rigid spatial arrangement, offer a unique platform for exploring novel chemical transformations. Future research will delve into the derivatization of these amino groups to create a diverse library of new compounds with tailored properties.
Emerging research avenues include:
Asymmetric functionalization: Selectively modifying one of the two amino groups to create chiral building blocks.
Macrocyclization reactions: Using the diamine as a rigid spacer to construct novel macrocycles, such as cryptands or cyclophanes, with potential applications in host-guest chemistry.
Polymer chemistry: Incorporating the rigid this compound unit into polymer backbones to create materials with enhanced thermal stability and mechanical properties.
Advanced Characterization of Dynamic Molecular Processes
The unique three-dimensional structure of this compound and its derivatives makes them excellent candidates for studying dynamic molecular processes. Advanced spectroscopic and analytical techniques will be crucial in understanding the behavior of these molecules.
Future studies will likely employ:
Variable-temperature NMR spectroscopy: To study the conformational dynamics and rotational barriers of substituents on the adamantane cage.
X-ray crystallography: To provide precise information about the solid-state packing and intermolecular interactions of new derivatives.
Mass spectrometry techniques: To analyze the fragmentation patterns and gain insights into the stability of the adamantane core under various conditions.
Interdisciplinary Research Integrating Computational Design with Experimental Validation
The synergy between computational chemistry and experimental synthesis will be pivotal in accelerating the discovery of new applications for this compound. Molecular modeling can provide valuable insights into the properties of hypothetical molecules before they are synthesized in the lab.
This integrated approach will focus on:
Predicting reactivity: Using density functional theory (DFT) to model reaction pathways and predict the most likely sites for functionalization.
Designing functional molecules: Computationally screening virtual libraries of this compound derivatives for desired properties, such as binding affinity to a biological target or specific material characteristics.
Rationalizing experimental observations: Using computational models to understand and explain the results of laboratory experiments.
Synergistic Applications in Tailored Materials and Functional Supramolecular Architectures
The rigid, well-defined geometry of this compound makes it an ideal building block for the construction of highly ordered materials and supramolecular assemblies. The future in this area is rich with possibilities for creating novel functional systems.
Potential applications to be explored include:
Metal-organic frameworks (MOFs): Using the diamine as a rigid organic linker to create porous materials for gas storage or catalysis.
Liquid crystals: Designing derivatives that exhibit liquid crystalline phases, with potential applications in display technologies.
Self-assembled monolayers: Studying the formation of ordered layers on surfaces, which could be used to modify surface properties for applications in electronics or biocompatible coatings.
The exploration of this compound is still in its early stages. The development of new synthetic methods, a deeper understanding of its reactivity, and the use of computational tools to guide research will undoubtedly lead to the discovery of new and valuable applications for this unique diamondoid molecule.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1,7-Diamino-3,5-dimethyladamantane via direct amination of brominated precursors?
- Methodological Answer : Synthesis of amino-adamantane derivatives often starts with brominated precursors like 1-bromo-3,5-dimethyladamantane. Key parameters include:
- Reagent Selection : Urea or thiourea are common aminating agents. Thiourea yields higher efficiency (82.44%) compared to urea (75.81%) due to enhanced nucleophilicity .
- Solvent Effects : Diphenyl ether (high boiling point, inert) is used with urea, while propylene glycol (polar, protic) improves thiourea reactivity .
- Temperature/Time : Optimal conditions involve two-step heating (e.g., 160–170°C for 4–5.5 hours) to minimize side reactions .
- Molar Ratios : A 1:3 precursor-to-reagent ratio balances reactivity and cost .
Table 1 : Comparison of Amination Methods
| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-3,5-dimethyladamantane | Urea | Diphenyl ether | 170 | 6 | 75.81 | |
| 1-Bromo-3,5-dimethyladamantane | Thiourea | Propylene glycol | 160 | 5.5 | 82.44 |
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy : IR confirms NH/CH stretches; - and -NMR identify adamantane backbone and amino group positions .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Chromatography : HPLC with derivatization (e.g., LiChropur™ columns) ensures purity ≥98% .
Q. How does the choice of solvent impact the yield and reaction kinetics in di-substituted adamantane synthesis?
- Methodological Answer :
- Diphenyl Ether : High thermal stability (170°C) prevents decomposition but may require longer reaction times .
- Propylene Glycol : Polar solvent enhances thiourea solubility, accelerating amination kinetics and improving yields .
- Trade-offs : Non-polar solvents reduce side reactions but may lower reagent accessibility .
Advanced Research Questions
Q. What mechanistic pathways govern the amination of brominated adamantane derivatives, and how do competing reactions affect product distribution?
- Methodological Answer :
- Stepwise Mechanism : Bromine displacement by ammonia (from urea/thiourea) forms mono-amino intermediates, followed by secondary amination .
- Side Reactions : Overheating can lead to adamantane ring degradation or over-alkylation. TLC monitoring (e.g., acetone:n-hexane = 2:4) tracks precursor consumption .
- Catalyst Influence : Manganese complexes (e.g., Mn(OAc)) improve regioselectivity in hydroxylation analogs, suggesting potential for diamination optimization .
Q. How do structural modifications at the 1 and 7 positions of 3,5-dimethyladamantane influence physicochemical properties and bioactivity?
- Methodological Answer :
- Amino Group Effects : Dual amino groups increase hydrophilicity and hydrogen-bonding capacity, altering solubility and membrane permeability vs. mono-amino analogs like memantine .
- Comparative Studies : Memantine (1-amino-3,5-dimethyladamantane) shows NMDA receptor antagonism; dual amino groups may enhance binding affinity but require in vitro electrophysiology assays (e.g., hippocampal slice LTP studies) .
Q. What strategies mitigate regioselectivity challenges in diamination of 3,5-dimethyladamantane derivatives?
- Methodological Answer :
- Directing Groups : Introducing temporary groups (e.g., acetamide) at specific positions can steer amination to 1,7-sites, followed by deprotection .
- Solvent-Catalyst Synergy : Polar aprotic solvents (e.g., DMF) with Cu(I) catalysts may enhance selectivity, as seen in related adamantane functionalization .
Q. In neurological studies, how can this compound be evaluated for NMDA receptor modulation?
- Methodological Answer :
- In Vitro Models : Cultured cortical neurons exposed to NMDA-induced currents, with patch-clamp recordings to measure antagonist effects .
- In Vivo Relevance : Cortical spreading depression (CSD) assays in chick retinas quantify excitability changes under varying drug concentrations (1–10 μM) .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
